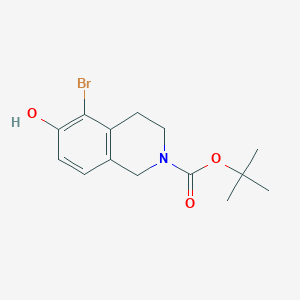

tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Description

The compound tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a substituted isoquinoline derivative featuring a bromo and hydroxy group at positions 5 and 6, respectively, and a tert-butyl carbamate group at position 2. Isoquinoline scaffolds are critical in medicinal chemistry due to their presence in bioactive molecules, including kinase inhibitors and CNS-targeting agents.

Properties

IUPAC Name |

tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUSHGAUOXQOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor isoquinoline compound, followed by hydrolysis and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Scientific Research Applications of tert-Butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

This compound is a complex organic compound belonging to the isoquinoline class of derivatives. Isoquinoline derivatives are known for various biological activities, making them useful in medicinal chemistry for developing new therapeutic agents.

Preparation Methods

The synthesis of this compound typically involves multiple steps starting from readily available materials. A common synthetic route includes bromination of a precursor isoquinoline compound, followed by hydrolysis and esterification. These reactions often require specific reagents and catalysts to achieve high yield and purity.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

- Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.

- Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.

- Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

- Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

- Industry: It is used in developing new materials and chemical processes.

Biological Activities

This compound exhibits several biological activities:

- Antioxidant Properties: Isoquinoline derivatives exhibit significant antioxidant activity. The hydroxy group enhances the compound's ability to scavenge free radicals, which may protect against oxidative stress-related diseases.

- Neuroprotective Effects: Isoquinoline derivatives are known for neuroprotective properties and can modulate neurotransmitter systems, particularly dopamine receptors, which may help in treating conditions like Parkinson's disease and schizophrenia.

- Antitumor Activity: Isoquinoline derivatives possess antitumor properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Study on Neuroprotection: A study investigated the neuroprotective effects of isoquinoline derivatives on neuronal cell lines subjected to oxidative stress. The compound significantly reduced cell death and increased cell viability compared to untreated controls.

- Antitumor Efficacy Assessment: In vitro assays showed that this compound inhibited the proliferation of several cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating moderate potency, suggesting its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The bromo and hydroxy groups in the target compound may enhance electrophilic reactivity compared to chloro or amino analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Hydroxy groups also increase polarity (higher PSA) and reduce logP compared to halogenated analogs, impacting solubility and membrane permeability .

- Synthetic Challenges: Microwave-assisted synthesis (as in ) or low-temperature conditions (e.g., -35°C in THF under argon ) are often required for bromo-substituted isoquinolines to prevent decomposition or side reactions.

Physicochemical Properties

- Stability : Bromo substituents are less electron-withdrawing than nitro groups but more reactive than chloro in nucleophilic aromatic substitution, requiring careful handling .

Biological Activity

Tert-butyl 5-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS No. 215184-78-4) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₄H₁₉BrN₁O₃

- Molecular Weight : 312.20 g/mol

- Structural Characteristics : The compound features a bromo substituent and a hydroxy group on the isoquinoline core, which are critical for its biological activity.

1. Antioxidant Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant activity. The presence of the hydroxy group in this compound enhances its ability to scavenge free radicals, potentially contributing to protective effects against oxidative stress-related diseases .

2. Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly dopamine receptors. This modulation may help in conditions such as Parkinson's disease and schizophrenia .

3. Antitumor Activity

Preliminary studies suggest that isoquinoline derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators . this compound may show similar effects, warranting further investigation.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : It acts as a modulator for various receptors, including dopamine receptors, enhancing signaling pathways that are beneficial in neurodegenerative diseases .

- Antioxidant Mechanism : The hydroxy group contributes to the reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

- Apoptosis Induction : By influencing apoptotic pathways, this compound can promote programmed cell death in malignant cells .

Study on Neuroprotection

A study investigated the neuroprotective effects of various isoquinoline derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that this compound significantly reduced cell death and increased cell viability compared to untreated controls .

Antitumor Efficacy Assessment

In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating moderate potency. The study highlighted its potential as a lead compound for developing new anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What role does this compound play in synthesizing novel heterocyclic frameworks?

- Methodology : Explore its use as a building block in Pictet-Spengler or Bischler-Napieralski reactions to generate polycyclic alkaloids. Monitor ring-forming efficiency via in situ FTIR to optimize reaction trajectories .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical predictions and experimental results in reaction optimization?

- Methodology : Reconcile computational models (e.g., transition state energies) with experimental kinetic data using sensitivity analysis. Iteratively refine force field parameters or basis sets in simulations to align with observed outcomes .

Q. What protocols validate environmental impact assessments for this compound’s degradation byproducts?

- Methodology : Apply OECD guidelines for hydrolysis and photolysis studies. Use LC-MS/MS to identify persistent metabolites and computational tools (e.g., EPI Suite) to predict eco-toxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.